molecular formula C20H20N4O5 B4381252 N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4381252
M. Wt: 396.4 g/mol
InChI Key: DJXASOQLKSVURJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-13-10-19(24(26)27)22-23(13)12-14-6-4-5-7-16(14)20(25)21-15-8-9-17(28-2)18(11-15)29-3/h4-11H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXASOQLKSVURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The nitrated pyrazole is then coupled with a benzamide derivative. This step often involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the pyrazole ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group, which may affect its biological activity.

    N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an ethyl linker instead of a methyl linker.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both methoxy groups and a nitro-substituted pyrazole ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
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N-(3,4-dimethoxyphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.